molecular formula C15H21NOS B5795632 1-{[(4-methylphenyl)thio]acetyl}azepane

1-{[(4-methylphenyl)thio]acetyl}azepane

Cat. No. B5795632
M. Wt: 263.4 g/mol
InChI Key: RSEODJNVMGAAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(4-methylphenyl)thio]acetyl}azepane, also known as MPTA, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a seven-membered ring and a thioester group. The unique chemical structure of MPTA has made it a promising candidate for various research applications. In

Mechanism of Action

The mechanism of action of 1-{[(4-methylphenyl)thio]acetyl}azepane involves its ability to bind to the active site of enzymes such as acetylcholinesterase and butyrylcholinesterase. This binding inhibits the activity of these enzymes, leading to an increase in the concentration of acetylcholine and butyrylcholine in the synaptic cleft. This increase in neurotransmitter concentration leads to an improvement in cognitive function. 1-{[(4-methylphenyl)thio]acetyl}azepane has also been shown to induce cell death in cancer cells by activating the apoptotic pathway.
Biochemical and Physiological Effects:
1-{[(4-methylphenyl)thio]acetyl}azepane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-{[(4-methylphenyl)thio]acetyl}azepane inhibits the activity of acetylcholinesterase and butyrylcholinesterase in a dose-dependent manner. 1-{[(4-methylphenyl)thio]acetyl}azepane has also been shown to induce cell death in cancer cells by activating the apoptotic pathway. In vivo studies have shown that 1-{[(4-methylphenyl)thio]acetyl}azepane improves cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[(4-methylphenyl)thio]acetyl}azepane in lab experiments include its unique chemical structure, its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, and its potential use as an anti-cancer agent. However, the limitations of using 1-{[(4-methylphenyl)thio]acetyl}azepane in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 1-{[(4-methylphenyl)thio]acetyl}azepane. One direction is to explore the potential use of 1-{[(4-methylphenyl)thio]acetyl}azepane as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate the molecular mechanisms underlying the anti-cancer activity of 1-{[(4-methylphenyl)thio]acetyl}azepane. Additionally, future research could focus on improving the solubility and pharmacokinetic properties of 1-{[(4-methylphenyl)thio]acetyl}azepane to enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis method of 1-{[(4-methylphenyl)thio]acetyl}azepane involves the reaction of 4-methylthiophenol with acryloyl chloride in the presence of triethylamine. The resulting product is then reacted with azepane in the presence of sodium hydride to yield 1-{[(4-methylphenyl)thio]acetyl}azepane. The purity and yield of 1-{[(4-methylphenyl)thio]acetyl}azepane can be improved by using column chromatography.

Scientific Research Applications

1-{[(4-methylphenyl)thio]acetyl}azepane has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 1-{[(4-methylphenyl)thio]acetyl}azepane is in the field of drug discovery. 1-{[(4-methylphenyl)thio]acetyl}azepane has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of neurodegenerative diseases such as Alzheimer's disease. 1-{[(4-methylphenyl)thio]acetyl}azepane has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce cell death in various cancer cell lines.

properties

IUPAC Name

1-(azepan-1-yl)-2-(4-methylphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-13-6-8-14(9-7-13)18-12-15(17)16-10-4-2-3-5-11-16/h6-9H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEODJNVMGAAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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